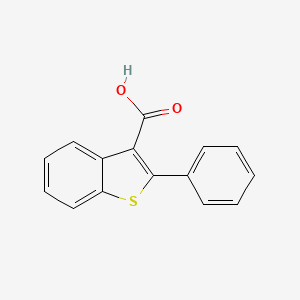

2-Phenyl-1-benzothiophene-3-carboxylic acid

Description

Properties

CAS No. |

6774-41-0 |

|---|---|

Molecular Formula |

C15H10O2S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2-phenyl-1-benzothiophene-3-carboxylic acid |

InChI |

InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17) |

InChI Key |

KYPVGDNVGKINEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The 2-Phenylbenzothiophene-3-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary

In medicinal chemistry, a "privileged structure" is a rigid, chemically tractable scaffold capable of presenting diverse functional groups to multiple biological targets. As an Application Scientist overseeing hit-to-lead optimization, I frequently leverage the 2-phenylbenzo[b]thiophene-3-carboxylic acid core. This scaffold combines the lipophilicity of a sulfur-containing heterocycle with the stereoelectronic rigidity of a fused aromatic system.

This whitepaper dissects the biological activities of this class—spanning endocrine modulation, antimicrobial frontiers, and emerging antiviral therapeutics. By moving beyond phenotypic observations to the molecular causality driving their efficacy, this guide provides a blueprint for rational drug design and self-validating experimental workflows.

Molecular Architecture & Pharmacophore Rationale

The utility of the 2-phenylbenzothiophene-3-carboxylic acid core stems from its highly modular architecture 1.

-

The Benzothiophene Core: The sulfur atom increases lipophilicity compared to benzofuran analogs, enhancing membrane permeability and facilitating unique

-sulfur interactions within hydrophobic protein pockets. -

The C-2 Phenyl Ring: Provides a rotational axis that can be locked via cyclization or substituted to project into solvent-exposed regions of target receptors.

-

The C-3 Carboxylic Acid: Serves as a critical synthetic handle. It can be converted into amides, esters, or cyclized into lactones, directly dictating the molecule's hydrogen-bonding network and overall topology.

Endocrine Modulation: SERMs and Breast Cancer Therapeutics

The most historically significant application of the 2-phenylbenzothiophene scaffold is in the development of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Arzoxifene 2.

Mechanism of Action: The Causality of Antagonism

The rigid benzothiophene core mimics the steroid backbone of endogenous estradiol, anchoring the molecule within the Estrogen Receptor (ER) ligand-binding domain (LBD). However, when a bulky basic side chain (e.g., a piperidine-ethoxy group) is appended to the C-2 phenyl or C-3 position, it physically protrudes from the binding pocket. This steric clash displaces Helix 12 of the ER.

Instead of adopting the active conformation required for co-activator recruitment, Helix 12 is forced into a position that recruits co-repressors, effectively shutting down gene transcription in breast tissue while maintaining agonist activity in bone. Furthermore, structural modulation of the core (e.g., fluorination) is often employed to block oxidative metabolism, preventing the formation of electrophilic diquinone methides and reducing hepatotoxicity 2.

Mechanism of ER modulation by 2-phenylbenzothiophene derivatives via Helix 12 displacement.

Antimicrobial Frontiers: Targeting Mtb Pks13

Beyond oncology, the 2-phenylbenzothiophene-3-carboxylic acid scaffold has proven highly effective in infectious disease, specifically as a precursor for conformationally rigid tetracyclic inhibitors of Mycobacterium tuberculosis (Mtb) 3.

The Structural Rationale

The target is the thioesterase (TE) domain of polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis in Mtb. While "open-form" 2-phenylbenzothiophene-3-carboxylates exhibit baseline activity, cyclizing the C-3 carboxylic acid with the C-2 phenyl ring to form a lactone (creating a benzothieno-coumestan analog) restricts conformational flexibility. This rigidity locks the molecule into an optimal geometry, allowing for enhanced

Emerging Antiviral Therapeutics: Pan-Filovirus Inhibition

In a striking example of drug repurposing and scaffold promiscuity, derivatives of 2-phenylbenzothiophene originally designed as SERMs have been reverse-engineered into potent pan-filovirus (Ebola and Marburg) entry inhibitors 4.

Mechanism of Viral Entry Blockade

Filovirus entry is mediated by a Type I viral transmembrane glycoprotein (GP), consisting of GP1 (receptor binding) and GP2 (membrane fusion) subunits. Benzothiophene derivatives bind directly to a hydrophobic cavity at the GP1/GP2 interface. By occupying this space, the ligand physically prevents the deployment of the GP2 fusion loop, halting the fusion of the viral envelope with the host endosomal membrane. Optimization of the C-6 and C-4' positions on the benzothiophene core allows fine-tuning of this binding, completely stripping away the unwanted ER activity while maintaining nanomolar antiviral potency 4.

Mechanism of pan-filovirus entry inhibition by targeting the GP1/GP2 fusion cavity.

Self-Validating Experimental Methodologies

To ensure scientific rigor, protocols must be designed as self-validating systems. The following workflows include built-in analytical checkpoints to confirm success before proceeding to subsequent steps.

Protocol A: Synthesis of 5-Methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid

This protocol outlines the modular assembly of the core scaffold, utilizing a Pinnick oxidation to generate the critical C-3 carboxylic acid 3.

-

Core Formation: Reflux 2-bromo-5-methoxybenzaldehyde, elemental sulfur (

), and methyl 2-(2-methoxyphenyl)acetate in DMF at 110°C for 16 hours.-

Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc). Confirm the disappearance of the aldehyde. LC-MS must show the

mass of the cyclized benzothiophene core.

-

-

C-3 Formylation: Dissolve the intermediate in

at 0°C. Add-

Validation Checkpoint 2:

NMR analysis of the crude product must reveal a distinct singlet at ~10.0 ppm, confirming the successful installation of the C-3 aldehyde.

-

-

Pinnick Oxidation: Dissolve the formylated intermediate in a dioxane/

mixture. Add sulfamic acid (-

Validation Checkpoint 3: IR spectroscopy must show a broad

stretch (2500–3000

-

Step-by-step synthetic workflow for 2-phenylbenzothiophene-3-carboxylic acid derivatives.

Protocol B: High-Throughput Tubulin Polymerization Assay

Benzothiophene derivatives with 3-aroyl substitutions act as potent tubulin polymerization inhibitors 1. This assay quantifies their anticancer efficacy.

-

Preparation: Prepare a reaction buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP and MAP-rich tubulin (3 mg/mL). -

Compound Addition: Add the synthesized benzothiophene derivative (dissolved in DMSO) at concentrations of 1, 5, and 10 μM to a 96-well plate.

-

Self-Validating Controls: You must include Combretastatin A-4 (1 μM) as a positive control and 1% DMSO as a negative vehicle control.

-

-

Kinetic Measurement: Initiate polymerization by warming the plate to 37°C. Monitor the increase in turbidity by measuring absorbance at 350 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Data Analysis: Calculate the

of the polymerization curve.-

Validation Checkpoint: The DMSO control must show a standard sigmoidal polymerization curve. The Combretastatin A-4 control must show >80% reduction in

. If these conditions are met, calculate the test compound's

-

Quantitative Data Summary

The structural versatility of the 2-phenylbenzothiophene-3-carboxylic acid core allows it to be tuned for vastly different biological targets. Table 1 summarizes the structure-activity relationship (SAR) landscape.

Table 1: Comparative Biological Activities of 2-Phenylbenzothiophene Derivatives

| Target / Disease | Derivative Class | Mechanism of Action | Key Structural Substitutions | Reference Efficacy |

| Estrogen Receptor (Breast Cancer) | Basic-alkyl substituted 2-phenylbenzothiophenes | Helix 12 displacement (ER Antagonism) | C-2 phenyl basic ether chain (e.g., piperidine) | |

| M. tuberculosis (Infectious Disease) | Tetracyclic benzothieno-lactones | Pks13 Thioesterase (TE) domain inhibition | C-3 lactonization, C-5 methoxy | MIC < 0.0039 μg/mL |

| Filovirus (Ebola/Marburg) | 3-aminoalkoxy-2-phenylbenzothiophenes | Direct binding to GP1/GP2 fusion cavity | C-6 and C-4' hydrophobic modifications | |

| Tubulin (Oncology) | 3-aroyl-2-phenylbenzothiophenes | Colchicine site binding (Polymerization block) | 3,4,5-trimethoxybenzoyl at C-3 |

References

- Benchchem. "2-Phenylbenzo[b]thiophene | CAS 1207-95-0".

- National Institutes of Health (PMC).

- National Institutes of Health (PMC).

- ACS Publications. "Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors".

Sources

- 1. 2-Phenylbenzo[b]thiophene|CAS 1207-95-0 [benchchem.com]

- 2. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Benzothiophene-3-Carboxylic Acid Motif: Synthetic Architectures and Pharmacological Versatility

This guide explores the Benzothiophene-3-carboxylic acid scaffold, a critical bicyclic heterocycle in medicinal chemistry. Unlike its C2-isomer (common in drugs like Raloxifene), the C3-carboxylate motif serves as a specific bioisostere for indole-3-carboxylic acid (the core of tryptophan and auxins), offering unique metabolic stability and lipophilic vectors for drug design.

Executive Summary: The "Indole-to-Benzothiophene" Switch

The benzothiophene-3-carboxylic acid scaffold represents a strategic "bioisosteric switch" from the indole-3-carboxylic acid moiety. While indoles are ubiquitous in signaling molecules (e.g., serotonin, melatonin), they suffer from oxidative instability at the nitrogen-bearing pyrrole ring.

Replacing the indole N-H with a sulfur atom (benzothiophene) achieves three medicinal chemistry goals:

-

Lipophilicity Modulation: Sulfur increases

(approx. +0.5 to +1.0 vs. indole), enhancing membrane permeability. -

Metabolic Shunt: It blocks N-oxidation/glucuronidation pathways, redirecting metabolism to S-oxidation (sulfoxide/sulfone formation), which can be exploited for active metabolites.

-

Electronic Tuning: The sulfur lone pairs act as weak hydrogen bond acceptors, unlike the N-H donor, altering the interaction profile within hydrophobic pockets (e.g., kinase ATP sites).

Synthetic Architectures: Accessing the C3-Position

Functionalizing the C3 position is synthetically more challenging than the C2 position due to the inherent directing effects of the sulfur atom (which favors

Core Synthetic Pathways

We categorize synthesis into two dominant architectures: The Gewald Approach (for tetrahydro-intermediates) and The Pd-Catalyzed Carbonylation (for direct aromatic access).

Figure 1: Divergent synthetic strategies. The Gewald route provides access to saturation-rich tetrahydro-derivatives (antimicrobial targets), while Pd-carbonylation yields the planar aromatic system (kinase targets).

Medicinal Chemistry Applications & Case Studies

Case Study A: RhoA/ROCK Pathway Inhibitors (Cancer Metastasis)

A recent breakthrough involves Benzothiophene-3-carboxylic acid 1,1-dioxides .

-

Target: RhoA GTPase (implicated in tumor metastasis).[1]

-

Mechanism: The scaffold acts as a covalent inhibitor precursor or non-covalent binder depending on the C2-substitution.

-

Key SAR Finding: Oxidation of the sulfur to the sulfone (1,1-dioxide) significantly alters the electronics of the C3-amide, increasing its acidity and H-bond donating capability.

-

Outcome: Compound b19 (from recent literature) showed potent inhibition of MDA-MB-231 cell migration by suppressing myosin light chain phosphorylation.

Case Study B: Antimicrobial Tetrahydro-Derivatives

The 4,5,6,7-tetrahydrobenzothiophene-3-carboxamide motif (Gewald product) is a privileged structure for antimicrobial agents.

-

SAR Logic: The flexible cyclohexene ring (C4-C7) mimics the aliphatic portions of lipid membranes, facilitating bacterial cell wall penetration.

-

Derivatization: Schiff bases at the C2-amino group coupled with the C3-amide create a "molecular pincer" that chelates metal ions essential for bacterial metalloenzymes.

Case Study C: Kinase Inhibition (CK2 & PIM-1)

In ATP-competitive inhibitors, the benzothiophene-3-carboxylic acid scaffold serves as a planar mimetic of the purine ring.

-

Binding Mode: The carboxylate (or bioisosteric amide) forms critical hydrogen bonds with the hinge region (e.g., Val118 in CK2).

-

Selectivity: Unlike the indole equivalent, the larger sulfur atom forces a slight twist in the binding pocket, which can be exploited to gain selectivity over other kinases with tighter hinge regions.

Pharmacology & ADME: The "Sulfur Effect"

| Parameter | Indole-3-Carboxylate | Benzothiophene-3-Carboxylate | Impact on Drug Design |

| Lipophilicity (cLogP) | 2.1 | 2.9 | Benzothiophene increases CNS penetration but risks higher plasma protein binding. |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor only (S & CO) | Removes a donor; useful if the target pocket is hydrophobic. |

| Metabolic Liability | N-Oxidation, Epoxidation | S-Oxidation (Sulfoxide/Sulfone) | S-oxides are often stable, active metabolites (unlike reactive N-oxides). |

| Aromaticity | High (Electron rich) | Moderate | Benzothiophene is less prone to oxidative degradation than indole. |

Critical ADME Note: Researchers must screen for S-oxidation early. If the sulfoxide is inactive or toxic, steric bulk at C2 (e.g., a methyl group) can retard this metabolic route.

Detailed Experimental Protocol

Protocol A: Palladium-Catalyzed Synthesis of Methyl Benzothiophene-3-carboxylate

This protocol avoids the foul-smelling thiols and uses air as the oxidant, making it ideal for modern medicinal chemistry labs.

Reagents:

-

1-(2-Ethynylphenyl)-1-methylsulfane (1.0 equiv)

-

PdI₂ (5 mol%)

-

KI (2.5 equiv)

-

Methanol (Solvent/Reactant)

-

Carbon Monoxide (CO) balloon (or autoclave at 32 atm for scale-up)

Step-by-Step Methodology:

-

Setup: Charge a dried Schlenk tube (or autoclave) with PdI₂ (20 mg) and KI (465 mg).

-

Addition: Add the alkyne substrate (1.12 mmol) dissolved in anhydrous MeOH (50 mL).

-

Atmosphere: Flush the vessel with CO. If using a balloon, ensure positive pressure. If using an autoclave, pressurize to 20-30 atm CO mixed with air (oxidant).

-

Reaction: Stir at 80 °C for 24 hours. The KI/Air system regenerates the Pd(II) species in situ.

-

Workup: Cool to room temperature. Depressurize carefully.

-

Purification: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Isolation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5).

-

Validation: Product should appear as a white/yellow solid. 1H NMR (CDCl3): Look for the singlet at

~3.9 ppm (Methyl ester) and the deshielded C2-proton at

Protocol B: RhoA/ROCK Cell Migration Assay (Functional Validation)

To verify the biological activity of the scaffold.

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS.

-

Seeding: Seed

cells into the upper chamber of a Transwell plate (8 -

Treatment: Add the Benzothiophene-3-carboxylic acid derivative (e.g., 1

M, 10 -

Chemoattractant: Add media containing 20% FBS to the lower chamber.

-

Incubation: Incubate for 24 hours at 37 °C / 5% CO₂.

-

Quantification: Fix cells with 4% paraformaldehyde. Stain with 0.1% Crystal Violet. Wipe non-migrated cells from the top. Count migrated cells under a microscope (5 fields/well).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the vectors for optimization on the scaffold, specifically for kinase and RhoA targeting.

Figure 2: SAR decision tree for the benzothiophene scaffold. The C3-carboxylate is the "anchor," while C2 and the benzene ring modulate physicochemical properties.

References

-

Synthesis via Pd-Catalyzed Carbonylation: Gabriele, B., et al. (2022).[2][3] "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry. [2]

-

RhoA/ROCK Inhibitors (1,1-Dioxides): Ma, X., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Antimicrobial Gewald Derivatives: Vasu, K., et al. (2004).[4] "Two biologically active thiophene-3-carboxamide derivatives."[4] Acta Crystallographica Section C.

-

Bioisosterism Review: Meanwell, N. A. (2011).[5] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

BCKDC Kinase Inhibitors (Metabolic Disease): Tso, S. C., et al. (2014).[6] "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase."[6] Journal of Biological Chemistry.

Sources

- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Applications of 2-Phenyl-1-benzothiophene-3-carboxylic Acid and Its Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2-phenylbenzo[b]thiophene scaffold is a privileged structure in modern medicinal chemistry, serving as the critical pharmacophore for a wide array of therapeutic agents[1]. Specifically, 2-phenyl-1-benzothiophene-3-carboxylic acid and its functionalized derivatives have emerged as highly potent molecules in oncology, endocrinology, and infectious disease management. By acting as a rigid, hydrophobic core, this structure facilitates precise geometric alignment within complex protein binding pockets, enabling the modulation of estrogen receptors, the disruption of cytokine heterohexamers, and the inhibition of essential mycobacterial enzymes[2][3][4].

This technical guide synthesizes the mechanistic pathways, quantitative structure-activity relationships (SAR), and validated experimental protocols associated with the therapeutic development of 2-phenyl-1-benzothiophene-3-carboxylic acid derivatives.

Core Therapeutic Modalities & Mechanistic Pathways

Anti-Tuberculosis Agents: Pks13 Thioesterase Inhibition

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the targeting of novel biochemical pathways. Derivatives such as 5-methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid have been synthesized as conformationally rigid inhibitors of Polyketide Synthase 13 (Pks13)[2]. Pks13 is an essential enzyme responsible for the final condensation step in mycolic acid biosynthesis.

Mechanism of Action: X-ray co-crystallography reveals that the 2-phenyl group of the benzothiophene core orients toward the solvent interface, while the highly functionalized side chains bury deep into the Thioesterase (TE) domain of Pks13[2]. This binding prevents the release of the mature mycolic acid chain, fatally disrupting the mycobacterial cell wall architecture.

Fig 1: Mechanistic pathway of Pks13 inhibition by 2-phenylbenzothiophene derivatives.

Selective Estrogen Receptor Modulators (SERMs)

The benzo[b]thiophene core forms the essential backbone of FDA-approved SERMs such as Raloxifene and Arzoxifene[1]. These compounds are utilized in the treatment of hormone-dependent breast cancer and postmenopausal osteoporosis[4].

Mechanism of Action: The rigid 2-phenylbenzothiophene core mimics the steroid backbone of 17β-estradiol, allowing high-affinity binding to the Estrogen Receptor (ERα)[1][4]. However, the bulky basic side chain protruding from the 2-phenyl position sterically displaces Helix 12 of the ER[1]. This conformational shift blocks the recruitment of co-activators in breast tissue (yielding an antagonist effect) while permitting co-activator recruitment in bone tissue (yielding an agonist effect)[1][4].

Fig 2: Tissue-selective ER modulation driven by Helix 12 displacement.

IL-6/GP130 Heterohexamer Disruption in Oncology

Interleukin-6 (IL-6) signaling is a primary driver of metastasis and drug resistance in late-stage breast cancers[3]. Fragment-based drug design (FBDD) utilizing Multiple Ligand Simultaneous Docking (MLSD) has identified the 2-phenyl-1-benzothiophene fragment as a potent binder to the Trp157 binding site of the GP130 receptor[3].

Mechanism of Action: By occupying the Trp157 hotspot with a binding energy of −9.5 kcal/mol, the benzothiophene derivative prevents the formation of the IL-6/IL-6R/GP130 heterohexamer complex[3]. This upstream blockade effectively halts downstream STAT3 phosphorylation, arresting tumor progression and inducing apoptosis in resistant cell lines[3].

Tubulin Polymerization Inhibition

Recent pharmacological screening has highlighted novel derivatives, such as 3-iodo-2-phenylbenzo[b]thiophene, as potent cytotoxic agents against human cancer cell lines (e.g., MDA-MB-231, HepG2)[1].

Mechanism of Action: These derivatives bind to the colchicine site of β-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly[1]. The resulting structural failure leads to cell cycle arrest at the G2/M phase, subsequent downregulation of Bcl-2, and activation of the intrinsic apoptotic pathway via caspase-3 and caspase-9[1].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 2-phenylbenzo[b]thiophene-3-carboxylic acid derivatives.

Chemical Synthesis: Pinnick Oxidation Workflow

The synthesis of 5-methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid requires the precise installation of the carboxylic acid moiety at the 3-position without degrading the electron-rich benzothiophene core[2].

Step-by-Step Protocol:

-

Formylation: React 5-methoxy-2-phenylbenzo[b]thiophene with dichloromethyl methyl ether and

in -

Pinnick Oxidation: Dissolve the intermediate in a mixture of dioxane and

. -

Reagent Addition: Add sodium chlorite (

) as the primary oxidant. -

Scavenger Addition (Critical Step): Add sulfamic acid (

) to the reaction mixture[2].-

Causality: Sulfamic acid acts as a highly efficient hypochlorite scavenger. If omitted, the hypochlorite byproduct generated during oxidation will cause unwanted electrophilic chlorination of the electron-rich benzothiophene ring, destroying the compound's structural integrity.

-

-

Purification: Extract, dry over

, and purify via flash chromatography to yield the final white solid (Yield: ~42%)[2].

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

To evaluate the anti-TB efficacy of synthesized derivatives, the MABA is utilized to determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv[2].

Step-by-Step Protocol:

-

Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC.

-

Plating: Dispense 100 μL of bacterial suspension (

CFU/mL) into 96-well plates. -

Dosing: Add serial dilutions of the benzothiophene derivative (0.0039 μg/mL to 10 μg/mL).

-

Incubation: Incubate at 37 °C for 7 days.

-

Readout (Critical Step): Add 20 μL of Alamar Blue (resazurin) solution to each well and incubate for 24 hours.

-

Causality: Metabolically active (surviving) mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a rapid, quantitative fluorometric readout that is significantly safer and more reproducible than traditional CFU plating in BSL-3 environments.

-

Target Engagement: nanoDSF (Differential Scanning Fluorimetry)

To confirm that the anti-TB or anti-cancer activity is driven by direct target engagement (e.g., binding to Pks13 or GP130), label-free nanoDSF is employed[2].

Step-by-Step Protocol:

-

Sample Prep: Mix recombinant target protein (e.g., Pks13-TE) at a 1:5 or 1:10 molar ratio with the benzothiophene derivative (final DMSO concentration 3%)[2].

-

Loading: Load samples into standard nanoDSF capillaries.

-

Thermal Ramp: Apply a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/min.

-

Measurement (Critical Step): Monitor the ratio of intrinsic tryptophan fluorescence at 350 nm and 330 nm.

-

Causality: Traditional DSF relies on external dyes (like SYPRO Orange) which frequently bind to hydrophobic small molecules, causing false positives. nanoDSF relies exclusively on the intrinsic fluorescence of tryptophan residues (such as Trp157 in GP130). As the protein unfolds, the microenvironment of the tryptophan changes, shifting the emission spectra. A positive shift in the melting temperature (

) definitively proves ligand-induced thermal stabilization.

-

Fig 3: End-to-end experimental workflow for benzothiophene derivative development.

Quantitative Data Presentation

The table below consolidates the pharmacological profiles and quantitative metrics of key 2-phenylbenzo[b]thiophene derivatives across different therapeutic indications.

| Derivative / Scaffold | Primary Therapeutic Application | Primary Target / Mechanism | Key Quantitative Metric | Reference |

| 5-Methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid | Infectious Disease (Anti-TB) | Pks13 Thioesterase Inhibition | MIC = 0.125 – 2 μg/mL | [2] |

| 2-Phenyl-1-benzothiophene Fragment (f5) | Oncology (Breast Cancer) | GP130 (Trp157 site) Binding / IL-6 Disruption | Binding Energy = −9.5 kcal/mol | [3] |

| Raloxifene (Benzothiophene Core) | Endocrinology / Oncology | ERα Helix 12 Displacement (SERM) | High Affinity Agonist/Antagonist | [1][4] |

| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | Oncology (Broad Spectrum) | Tubulin Polymerization Inhibition (Colchicine site) | G2/M Arrest / Caspase 3/9 Activation | [1] |

References

-

National Institutes of Health (PMC). Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules.[2] URL:[Link]

-

Defense Technical Information Center (DTIC). Novel Small Molecules Disabling the IL-6/IL-6R/GP130 Heterohexamer Complex.[3] URL: [Link]

-

National Institutes of Health (PMC). Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators.[4] URL:[Link]

Sources

- 1. 2-Phenylbenzo[b]thiophene|CAS 1207-95-0 [benchchem.com]

- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiophene Scaffold in Medicinal Chemistry: A Master Guide to 2-Phenyl Derivatives

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic pathways, and biological characterization of 2-phenylbenzothiophene analogs.

Executive Summary

The 2-phenylbenzothiophene scaffold represents a cornerstone in the development of Selective Estrogen Receptor Modulators (SERMs). Unlike pure agonists (Estradiol) or pure antagonists (Fulvestrant), these analogs exhibit tissue-specific mixed agonist/antagonist activity. This guide dissects the molecular architecture of this class, focusing on the transition from Raloxifene (first-generation benzothiophene SERM) to Arzoxifene (second-generation), providing researchers with a blueprint for scaffold optimization, synthesis, and validation.

The Pharmacophore: Structural Determinants of Activity[1]

The efficacy of 2-phenylbenzothiophenes relies on their ability to mimic the steroid core of

The Core Scaffold (Region A)

The planar benzothiophene system serves as a bioisostere for the A/B rings of steroidal estrogens.

-

Critical Feature: The 6-hydroxyl group is non-negotiable for high-affinity binding.

-

Mechanistic Insight: The 6-OH mimics the phenolic A-ring hydroxyl of E2. It forms a critical hydrogen bond network with Glu353 and Arg394 within the ER Ligand Binding Domain (LBD). Removal or methylation of this group results in a >100-fold loss of binding affinity.

The 2-Phenyl Moiety (Region B)[2][3]

Attached at the C2 position, this ring mimics the D-ring of estradiol.

-

Torsional Constraint: The phenyl ring is not coplanar with the benzothiophene core; it twists approximately 40-50° to fit the hydrophobic pocket.

-

Substituents: A 4'-hydroxyl or 4'-methoxy group enhances binding but is less critical than the 6-OH. In Raloxifene, the 4'-position is occupied by the basic side chain via a carbonyl linker, whereas in Arzoxifene, the 4'-position holds a simple methoxy/hydroxy, and the side chain moves to the C3 position.

The "Anti-Estrogenic Switch" (Region C)

The defining feature of a SERM is the basic aminoalkyl side chain.

-

The Linker:

-

Raloxifene:[1][2][3][4][5][6][7][8] Uses a carbonyl (ketone) linker at C3. This creates a rigid, conjugated system but is susceptible to rapid glucuronidation (low bioavailability).

-

Arzoxifene:[3][6][9][10][11] Uses an ether linker. This flexibility improves oral bioavailability and metabolic stability.

-

-

The Amine: A tertiary amine (piperidine or pyrrolidine) is essential.

-

Mechanism of Antagonism: This bulky side chain protrudes from the ligand-binding pocket.[7] It physically prevents Helix 12 (H12) of the ER from sealing the pocket in the agonist conformation. Instead, H12 is displaced, blocking the Co-activator binding groove (AF-2) and exposing a surface for Co-repressors. The amine forms a salt bridge with Asp351 , stabilizing this antagonistic conformation.

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways dictated by the SAR of the side chain.

Figure 1: Mechanistic flow of SERM-induced antagonism via Helix 12 displacement.

Synthetic Pathways: The "Jones-Lilly" Protocol

The most robust synthesis for 2-phenylbenzothiophenes (specifically the Raloxifene class) was optimized by Eli Lilly. It avoids expensive palladium catalysts, relying instead on classical cyclization chemistry.

Phase 1: Construction of the Benzothiophene Core

Reaction: Cyclization of

-

S-Alkylation: React 3-methoxybenzenethiol with

-bromo-4-methoxyacetophenone in the presence of KOH/Ethanol. -

Cyclization: The resulting sulfide is heated with Polyphosphoric Acid (PPA) at 85-95°C.

-

Note: This induces an intramolecular rearrangement/cyclization to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

-

Phase 2: Introduction of the Side Chain

Reaction: Friedel-Crafts Acylation.

-

Acylation: The core is reacted with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride in 1,2-dichloroethane (DCE) using Boron Trichloride (

) or-

Regioselectivity: The C3 position is the most electron-rich and sterically accessible, ensuring high regioselectivity.

-

Phase 3: Global Deprotection

Reaction: Demethylation.

-

Reagent:

with Ethanethiol (EtSH) or -

Process: This cleaves the methyl ethers at the 6- and 4'-positions to reveal the active phenolic hydroxyls.

Figure 2: The industrial "Jones-Lilly" route for Raloxifene synthesis.

Biological Evaluation: Self-Validating Protocols

To establish the SAR of new analogs, data must be generated using robust, self-validating assays.

Protocol A: ER Competitive Binding Assay (The "Gold Standard")

Objective: Determine Relative Binding Affinity (RBA) vs. Estradiol.

-

Preparation: Use cytosol from MCF-7 cells or recombinant Human ER

LBD. -

Tracer:

-Estradiol (1 nM final concentration). -

Competition: Incubate receptor + tracer + varying concentrations of test analog (

to -

Separation: Add Dextran-coated charcoal to absorb unbound ligand. Centrifuge at 1000g for 10 min.

-

Validation:

-

Control: Unlabeled Estradiol must displace tracer with

nM. -

Nonspecific Binding: Determine using 100-fold excess of DES (Diethylstilbestrol).

-

-

Calculation:

.

Protocol B: MCF-7 Cell Proliferation Assay (Functional Antagonism)

Objective: Confirm that high binding affinity translates to functional growth inhibition (anti-cancer potential).

-

Seeding: Seed MCF-7 cells (ER+) at 5,000 cells/well in phenol red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous estrogens).

-

Starvation: Incubate for 24h to synchronize cell cycle.

-

Treatment: Treat cells with:

-

Vehicle (DMSO).

-

Estradiol (1 nM) [Agonist Control].

-

Test Analog (0.1 nM - 1

M) + Estradiol (1 nM).

-

-

Duration: Incubate for 4-6 days.

-

Readout: MTT or Alamar Blue assay to measure metabolic activity/viability.

-

Interpretation: A potent SERM will inhibit the E2-induced proliferation in a dose-dependent manner.

Data Summary: SAR Comparison

The table below highlights how structural modifications impact binding and function.

| Compound | Core Structure | Linker (C3) | Side Chain | ER | MCF-7 |

| Estradiol | Steroid | N/A | None | 100 | N/A (Agonist) |

| Raloxifene | 2-phenylbenzothiophene | Carbonyl | Piperidine-ethoxy | 34 | 0.3 |

| Arzoxifene | 2-phenylbenzothiophene | Ether | Piperidine-ethoxy | 46 | 0.15 |

| Analog X | 6-OMe (Protected) | Carbonyl | Piperidine-ethoxy | < 0.1 | > 1000 |

Note: Analog X demonstrates the critical necessity of the free 6-OH group for binding. The shift from Carbonyl (Raloxifene) to Ether (Arzoxifene) improves potency and metabolic stability.

References

-

Jones, C. D., et al. (1984).[8] "Antiestrogens.[13][3][4][14] 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity."[4] Journal of Medicinal Chemistry.

-

Grese, T. A., et al. (1997).[6] "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry.

-

Brzozowski, A. M., et al. (1997).[1] "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature.[14]

-

Palkowitz, A. D., et al. (1997).[3] "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry.

Sources

- 1. rcsb.org [rcsb.org]

- 2. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hakon-art.com [hakon-art.com]

- 5. Structural aspects of agonism and antagonism in the oestrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. heteroletters.org [heteroletters.org]

- 9. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

- 13. 2-Phenylbenzo[b]thiophene-based antiestrogens with mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: 2-Phenyl-1-benzothiophene-3-carboxylic Acid in Raloxifene Synthesis

Executive Summary

2-Phenyl-1-benzothiophene-3-carboxylic acid (specifically its functionalized derivative, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid ) represents a critical, high-value intermediate in the convergent synthesis of Raloxifene and next-generation Selective Estrogen Receptor Modulators (SERMs).

While the canonical industrial route to Raloxifene utilizes a linear Friedel-Crafts acylation of the benzothiophene core with a side-chain acid chloride, the Carboxylic Acid Route described in this guide offers a superior strategy for:

-

Regiocontrol: Eliminating the formation of the 2,3-isomer mixtures often seen in direct acylation.

-

Convergent Synthesis: Allowing the independent optimization of the benzothiophene core and the basic side chain before the final coupling.

-

Analog Generation: Serving as a versatile scaffold for amidation or Suzuki-Miyaura coupling to generate novel SERM derivatives.

This guide details the process chemistry, purification, and quality control for the synthesis of this specific carboxylic acid intermediate and its downstream application.

Chemical Identity & Strategic Role

Target Molecule

Although the user query refers to the unsubstituted "2-Phenyl-1-benzothiophene-3-carboxylic acid," the biologically active intermediate for Raloxifene is the dimethoxy variant. This guide addresses the synthesis of the functionalized core required for Raloxifene.[1]

| Attribute | Detail |

| Systematic Name | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid |

| CAS Number | 19120-39-9 (Unsubstituted); Specific intermediate CAS varies by salt/solvate |

| Molecular Formula | C₁₇H₁₄O₄S |

| Molecular Weight | 314.36 g/mol |

| Role | Activated Core Scaffold (Precursor to Acid Chloride) |

Retrosynthetic Analysis

The choice of the carboxylic acid intermediate dictates a Reverse Acylation strategy compared to the standard industrial route.

Figure 1: Retrosynthetic comparison showing the strategic position of the Benzothiophene-3-carboxylic acid intermediate.

Synthesis Protocol: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic Acid

This protocol utilizes a Halogenation-Lithiation-Carboxylation sequence, which ensures 100% regioselectivity at the C3 position, avoiding the isomer impurities common in direct acylation methods.

Reagents & Materials

-

Starting Material: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Purity >98%)[2]

-

Halogenating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Lithiating Agent: n-Butyllithium (n-BuLi), 2.5M in hexanes

-

Electrophile: Dry Carbon Dioxide (CO₂) gas or Dry Ice

-

Solvents: Tetrahydrofuran (THF, anhydrous), Chloroform (CHCl₃)

Step-by-Step Methodology

Step 1: Regioselective Bromination at C3

The C3 position is the most electron-rich site on the benzothiophene ring, allowing for facile electrophilic aromatic substitution.

-

Dissolution: Dissolve 100 mmol of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in 500 mL of CHCl₃.

-

Addition: Add 105 mmol of N-Bromosuccinimide (NBS) portion-wise at 0°C to control the exotherm.

-

Reaction: Stir at room temperature (25°C) for 2-4 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Workup: Wash with saturated NaHCO₃ solution, then water. Dry organic layer over MgSO₄ and concentrate.[3]

-

Yield: Expect ~95% yield of 3-bromo-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene .

Step 2: Lithiation and Carboxylation

This step converts the aryl bromide to the carboxylic acid via a lithium-halogen exchange.

-

Inert Atmosphere: Flame-dry a 1L 3-neck flask and purge with Argon. Add the 3-bromo intermediate (50 mmol) and anhydrous THF (250 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[4] Critical Parameter: Temperature must remain below -70°C to prevent side reactions.

-

Lithiation: Dropwise add n-BuLi (55 mmol, 1.1 eq) over 30 minutes. Stir for 1 hour at -78°C to generate the 3-lithio species .

-

Quenching (Carboxylation): Bubble excess dry CO₂ gas into the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.

-

Hydrolysis: Allow the mixture to warm to room temperature. Quench with 1N HCl to pH 2.

-

Isolation: Extract with Ethyl Acetate. The carboxylic acid product will partition into the organic phase (or precipitate if solubility is low).

-

Purification: Recrystallize from Ethanol/Water to remove debrominated byproducts.

Data Summary:

| Parameter | Specification |

|---|---|

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 220–225°C (dec) |

| HPLC Purity | >99.0% |

| Key Impurity | Des-bromo starting material (formed by protonation of Li-species) |

Figure 2: Synthetic workflow for the generation of the C3-Carboxylic Acid intermediate.

Downstream Application: Conversion to Raloxifene

Once the 2-Phenyl-1-benzothiophene-3-carboxylic acid derivative is isolated, it serves as the electrophilic partner in the final coupling.

Activation to Acid Chloride

The carboxylic acid is converted to the acid chloride to increase reactivity for the Friedel-Crafts acylation.

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).

-

Catalyst: DMF (Dimethylformamide) - catalytic amount.[4]

-

Protocol: Reflux the acid in SOCl₂ (neat or in DCM) for 2 hours. Remove excess SOCl₂ under vacuum to yield the yellow solid Benzothiophene-3-carbonyl chloride .

Reverse Friedel-Crafts Coupling

This is the distinct step where the "Acid Route" differs from the standard route.

-

Nucleophile: 1-[2-(4-phenoxyphenoxy)ethyl]piperidine (or a protected phenol derivative).

-

Lewis Acid: Aluminum Chloride (AlCl₃) or Boron Trichloride (BCl₃).

-

Mechanism: The acid chloride complexes with AlCl₃ to form an acylium ion, which attacks the electron-rich phenoxy ring of the side chain.

-

Advantage: This route avoids the use of the unstable side-chain acid chloride used in the standard synthesis, transferring the instability to the more robust benzothiophene core.

Quality Control & Impurity Profile

When characterizing the carboxylic acid intermediate, the following impurities must be monitored:

| Impurity Type | Origin | Control Strategy |

| Des-Carboxy (Starting Material) | Incomplete lithiation or moisture quenching of Li-species. | Ensure strictly anhydrous conditions; use excess CO₂. |

| Dimer | Coupling of two lithiated species (Wurtz-type). | Maintain high dilution; control temperature at -78°C. |

| Regioisomer (2-COOH) | Isomerization during lithiation (rare at -78°C). | Validate regioselectivity via 1H-NMR (C3 vs C2 shifts). |

Analytical Standard (1H-NMR in DMSO-d6):

-

COOH: Broad singlet at ~12.5 - 13.0 ppm.

-

Aromatic Protons: Distinct doublets for the 4-methoxyphenyl group and the benzothiophene backbone.

-

Methoxy Groups: Two singlets at ~3.80 ppm.

References

-

Jones, C. D., et al. (1984). "High-affinity estrogen receptor ligands: Synthesis and biological activity of 2-aryl-1-benzothiophenes." Journal of Medicinal Chemistry, 27(8), 1057–1066. Link

-

Grese, T. A., & Dodge, J. A. (1998). "Selective Estrogen Receptor Modulators (SERMs)."[4][5] Current Pharmaceutical Design, 4(1), 71-92. Link

-

Palkowitz, A. D., et al. (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link

-

Eli Lilly and Company. (1996). "Process for the preparation of 2-phenyl-3-aroylbenzothiophenes." U.S. Patent 5,569,772. Link

- Dodge, J. A., et al. (1995). "Synthesis of C6 Raloxifene Derivatives." Journal of Organic Chemistry, 60, 739-741.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

2-Phenyl-1-benzothiophene-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 2-Phenyl-1-benzothiophene-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The[1]benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[2] This guide provides a comprehensive technical overview of a key derivative, 2-Phenyl-1-benzothiophene-3-carboxylic acid. We will explore its fundamental molecular properties, delve into sophisticated synthetic strategies with mechanistic rationales, outline robust analytical characterization protocols, and discuss its significant applications in the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, actionable understanding of this versatile chemical entity.

Core Molecular Profile

2-Phenyl-1-benzothiophene-3-carboxylic acid is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring, with a phenyl group at the 2-position and a carboxylic acid at the 3-position. This specific arrangement of functional groups imparts distinct physicochemical properties that are instrumental to its utility as a synthetic intermediate.

Molecular Formula and Weight

The foundational step in characterizing any chemical compound is the precise determination of its molecular formula and weight. Based on the structure, the elemental composition is established, leading to the following core data.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₂S |

| Molecular Weight | 266.31 g/mol |

| Core Scaffold | 1-Benzothiophene |

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological targets.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzothiophenes is a field of active research, with numerous methodologies developed to achieve high yields and functional group tolerance.[3] A highly effective and contemporary approach for constructing the 2-Phenyl-1-benzothiophene-3-carboxylic acid core involves a palladium-catalyzed carbonylative cyclization.

Palladium-Catalyzed Carbonylative Cyclization

This method starts with readily available 2-(phenylethynyl)thiophenol or a protected precursor like methyl(2-(phenylethynyl)phenyl)sulfane.[1][4] The reaction proceeds under a carbon monoxide (CO) and air (O₂) atmosphere, utilizing a palladium iodide (PdI₂) and potassium iodide (KI) catalytic system.[1][4]

The causality for this choice of methodology is rooted in its efficiency and atom economy. Carbon monoxide serves as an inexpensive C1 building block, directly incorporating the carboxylic acid functionality.[4] The PdI₂/KI system is a simple, ligand-free catalyst that demonstrates high activity and can be recycled, making the process more sustainable.[1]

Experimental Protocol: Synthesis of the Methyl Ester Precursor

The direct synthesis of the carboxylic acid can be challenging; therefore, a common strategy is to first synthesize the methyl ester, which can then be hydrolyzed to the desired acid.

Step-by-Step Methodology for Methyl 2-phenylbenzo[b]thiophene-3-carboxylate: [1][4]

-

Reactor Charging: A high-pressure autoclave is charged with Palladium(II) iodide (PdI₂), Potassium iodide (KI), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane in methanol (MeOH).

-

Pressurization: The autoclave is sealed and pressurized with carbon monoxide (CO) and air.

-

Reaction: The mixture is heated (e.g., to 80°C) and stirred for a specified period (e.g., 24 hours).

-

Work-up: After cooling and depressurization, the reaction mixture is processed. This typically involves solvent evaporation and purification of the crude product.

-

Purification: Column chromatography on silica gel is employed to isolate the pure methyl 2-phenylbenzo[b]thiophene-3-carboxylate.[1][4]

-

Hydrolysis: The purified ester is then subjected to standard hydrolysis conditions (e.g., using NaOH or LiOH in a solvent mixture like THF/water) to yield the final 2-Phenyl-1-benzothiophene-3-carboxylic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented below are based on the closely related methyl ester, providing a validated reference for the expected spectral characteristics of the carboxylic acid.

| Technique | Expected Observations for Methyl 2-phenylbenzo[b]thiophene-3-carboxylate[4] |

| ¹H NMR | Aromatic protons (δ ≈ 7.3-8.4 ppm), singlet for the methyl ester protons (δ ≈ 3.7 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ≈ 164.5 ppm), aromatic carbons in their characteristic regions. |

| IR Spectroscopy | Strong carbonyl (C=O) stretch (ν ≈ 1716 cm⁻¹). |

| Mass Spec (HRMS-ESI) | Calculated m/z for [C₁₆H₁₃O₂S]⁺: 269.0631; found: 269.0624. For the acid, the expected m/z for [C₁₅H₁₁O₂S]⁺ would be 267.0474. |

The self-validating nature of this protocol lies in the convergence of data from orthogonal techniques. High-resolution mass spectrometry confirms the elemental composition, while NMR provides the precise atomic connectivity, and IR spectroscopy verifies the presence of key functional groups.

Applications in Drug Discovery and Development

The benzothiophene nucleus is a key structural motif in numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6]

A Versatile Scaffold for Novel Therapeutics

2-Phenyl-1-benzothiophene-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group is a key handle for derivatization, allowing for the creation of amides, esters, and other functional groups to modulate pharmacological properties.[7]

For instance, derivatives of benzothiophene are present in selective estrogen receptor modulators (SERMs) like raloxifene and arzoxifene, which are used in the management of osteoporosis and breast cancer.[8] Furthermore, recent research has explored benzothiophene-3-carboxylic acid derivatives as potential anticancer agents targeting pathways like RhoA/ROCK.[7]

Conclusion

2-Phenyl-1-benzothiophene-3-carboxylic acid is more than a mere chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, well-defined analytical profile, and the proven therapeutic potential of its scaffold underscore its importance. For researchers in drug development, a thorough understanding of its synthesis and properties is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Gabriele, B., Veltri, L., Plastina, P., & Lupinacci, E. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 2-Phenyl-1-benzothiophene. Retrieved from [Link]

-

Gabriele, B., Veltri, L., Plastina, P., & Lupinacci, E. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. Available at: [Link]

-

Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]

-

Kovalenko, S. M., & Dotsenko, V. V. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(2), 131-133. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-phenyl-1-benzothiophene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-phenyl-1-benzothiophen-3-ol. Retrieved from [Link]

-

Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Int. J. Pharm. Sci. Res. Available at: [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Available at: [Link]

-

ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

-

MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. phenyl 3-chloro-1-benzothiophene-2-carboxylate | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Phenyl-1-benzothiophene - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2-phenyl-1-benzothiophene-3-carboxylic acid from 2-(methylthio)phenylacetylenes

This application note provides an authoritative, in-depth guide for the synthesis of 2-phenyl-1-benzothiophene-3-carboxylic acid. By strategically breaking down the transformation into a catalytic oxidative carbonylation followed by a targeted saponification, this document is designed to equip researchers with the mechanistic insights and self-validating protocols required for high-fidelity execution.

Strategic Rationale & Chemical Significance

Benzothiophene-3-carboxylic acids are privileged pharmacophores, prominently featured in the development of mycobacterial Pks13 inhibitors[1] and various immunomodulatory agents. Traditional synthetic routes to these scaffolds often suffer from harsh conditions, limited functional group tolerance, or the need for heavily pre-functionalized starting materials.

To bypass these limitations, this protocol leverages a Palladium Iodide (PdI2)-catalyzed oxidative cyclization-alkoxycarbonylation sequence[2]. Starting from readily accessible 1-phenyl-2-[2-(methylthio)phenyl]acetylene, the method utilizes carbon monoxide (CO) and an aerobic oxidant to construct the benzothiophene core and install the carboxylate functionality in a single, atom-economical step, which is subsequently hydrolyzed to the free acid.

Mechanistic Insights & Causality

The success of the core transformation relies on the synergistic interplay between the PdI2 catalyst and a Potassium Iodide (KI) additive under an aerobic atmosphere[2].

-

The Role of the KI Additive (Causality): The reaction initiates with the coordination of the alkyne to the Pd(II) center, triggering a 5-endo-dig S-cyclization by the ortho-methylthio group to form a transient sulfonium intermediate. The excess iodide provided by KI acts as a crucial nucleophile, promoting the demethylation of the sulfonium species (releasing MeI) to yield a stable vinylpalladium intermediate[2]. Without KI, the reaction stalls at the sulfonium stage.

-

Aerobic Reoxidation (Causality): Following CO insertion and methanolysis to form the ester, Pd(0) is extruded. The presence of O2 (from compressed air) allows the in situ regeneration of the active Pd(II) catalyst. This step utilizes the HI generated during the reaction and produces water as the sole stoichiometric byproduct, bypassing the need for toxic inorganic oxidants[2].

Experimental Workflows & Visualizations

Workflow for synthesizing 2-phenyl-1-benzothiophene-3-carboxylic acid.

Catalytic cycle of PdI2-catalyzed oxidative carbonylative cyclization.

Quantitative Data & Optimization

The table below summarizes the critical reaction parameters for the carbonylation step, demonstrating the absolute necessity of the iodide additive and the specific gas mixture[2].

| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Atmosphere (atm) | Temp (°C) | Yield (%) |

| 1 | PdI2 (5) | None | MeOH | CO (32) / Air (8) | 80 | < 10 |

| 2 | PdI2 (5) | KI (2.5) | MeOH | CO (32) / Air (8) | 80 | 83 |

| 3 | PdCl2 (5) | KI (2.5) | MeOH | CO (32) / Air (8) | 80 | 45 |

| 4 | PdI2 (5) | KI (2.5) | BmimBF4/MeOH | CO (32) / Air (8) | 100 | 68 |

Data derived from optimized conditions for 2-(methylthio)phenylacetylenes[2].

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-phenyl-1-benzothiophene-3-carboxylate

Self-Validating Check: The use of a stainless-steel autoclave is mandatory due to the high pressures of CO. Ensure the reactor is thoroughly leak-tested with an inert gas prior to heating to prevent pressure loss, which would immediately stall the catalytic cycle.

-

Preparation: In a 250 mL stainless-steel autoclave, add PdI2 (18.0 mg, 0.05 mmol, 5 mol%) and KI (415 mg, 2.5 mmol, 2.5 equiv) under an ambient air atmosphere.

-

Substrate Addition: Dissolve 1-phenyl-2-[2-(methylthio)phenyl]acetylene (224 mg, 1.0 mmol) in anhydrous Methanol (50 mL) and transfer the solution to the autoclave.

-

Pressurization: Seal the autoclave. Purge the headspace three times with CO to displace ambient nitrogen. Pressurize the vessel with Carbon Monoxide (CO) to 32 atm, followed by compressed Air up to a total pressure of 40 atm (yielding an effective 4:1 CO/Air ratio).

-

Reaction: Heat the stirred mixture to 80 °C for 24 hours.

-

Causality: The 24-hour timeframe ensures complete conversion of the sterically hindered and robust methylthio ether. Premature termination will result in an inseparable mixture of starting material and product.

-

-

Workup: Cool the autoclave to room temperature and carefully vent the gases in a well-ventilated fume hood. Filter the dark reaction mixture through a short pad of Celite to remove precipitated palladium black, washing the pad with EtOAc (3 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc, 95:5) to afford the methyl ester as a pale yellow solid.

Step 2: Saponification to 2-Phenyl-1-benzothiophene-3-carboxylic Acid

Self-Validating Check: The disappearance of the methyl ester singlet (~3.8 ppm) in the ^1H NMR spectrum, coupled with the appearance of a broad downfield carboxylic acid proton (>11.0 ppm), confirms complete hydrolysis.

-

Reaction Setup: Dissolve the purified methyl 2-phenyl-1-benzothiophene-3-carboxylate (200 mg, ~0.75 mmol) in a 3:1 mixture of THF/H2O (8 mL) in a round-bottom flask.

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (94 mg, 2.25 mmol, 3.0 equiv). Stir the mixture at 60 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting ester is fully consumed.

-

Acidification: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the aqueous residue with distilled water (10 mL) and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl. A white/pale-yellow precipitate will form immediately.

-

Causality: Cooling to 0 °C prior to acidification maximizes the thermodynamic precipitation of the free acid and prevents the formation of oily emulsions.

-

-

Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure 2-phenyl-1-benzothiophene-3-carboxylic acid.

References

-

Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

-

Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions Source: The Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Benzothiophene-3-Carboxylic Esters: A Detailed Guide to Palladium-Catalyzed Carbonylative Cyclization

Introduction: The Significance of the Benzothiophene Scaffold in Modern Drug Discovery

The benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] Specifically, benzothiophene-3-carboxylic esters and their amide derivatives are key intermediates in the synthesis of targeted therapeutics, such as Aurora kinase inhibitors for oncology[4] and agents targeting the RhoA/ROCK pathway.[4] The development of efficient and robust synthetic methodologies to access these valuable compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a comprehensive technical guide to the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes, a powerful and convergent strategy for the synthesis of benzothiophene-3-carboxylic esters. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer practical guidance on catalyst selection, reaction optimization, and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Oxidative Carbonylation Cascade

The palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes is a sophisticated cascade reaction that involves several key steps. A plausible catalytic cycle, primarily based on a Pd(II) manifold, is illustrated below. This process ingeniously combines cyclization, demethylation, and carbonylation events to construct the desired heterocyclic product.

The reaction is initiated by the coordination of the palladium(II) catalyst to the alkyne moiety of the 2-(methylthio)phenylacetylene substrate. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne, a 5-endo-dig cyclization, which forms a vinylpalladium(II) species. Concurrently, a sulfonium ion is generated, which is susceptible to demethylation by a nucleophile present in the reaction mixture, such as an iodide ion.

The resulting vinylpalladium(II) intermediate then undergoes migratory insertion of carbon monoxide (CO) to form an acylpalladium(II) complex. The final step of the catalytic cycle is the nucleophilic attack of an alcohol on the acylpalladium(II) species, which leads to the formation of the benzothiophene-3-carboxylic ester product and the regeneration of the active palladium(II) catalyst. The presence of an oxidant is crucial to maintain the palladium in its active +2 oxidation state throughout the catalytic cycle.

Figure 1: Proposed catalytic cycle for the palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes.

Key Reaction Parameters: A Guide to Catalyst, Ligand, and Reagent Selection

The success of the palladium-catalyzed carbonylation is highly dependent on the judicious choice of several key parameters. The following table summarizes the critical components and provides insights into their roles and selection criteria.

| Component | Recommended Options | Role and Considerations |

| Palladium Precursor | PdI₂, Pd(OAc)₂, PdCl₂(PPh₃)₂ | PdI₂ in combination with KI is a highly effective and ligandless catalytic system for this transformation. Other Pd(II) sources can also be employed, often in conjunction with stabilizing ligands. |

| Ligands | None (for PdI₂/KI), Phosphines (e.g., PPh₃, Xantphos), N-Heterocyclic Carbenes (NHCs) | While the PdI₂/KI system operates efficiently without additional ligands, phosphines or NHCs can be employed with other palladium precursors to enhance catalyst stability and reactivity. Bulky, electron-rich ligands are often preferred.[5][6][7][8][9] |

| Carbon Monoxide (CO) Source | CO gas (high pressure), CO-releasing molecules (CORMs) | Pressurized CO gas is the most common source. For safety and ease of handling, CORMs such as metal carbonyls (e.g., Co₂(CO)₈) or organic sources (e.g., oxalic acid, aldehydes) can be used as in situ CO generators.[10][11][12][13][14][15][16][17][18][19] |

| Solvent | Alcohols (MeOH, EtOH), DMF, Acetonitrile | The choice of alcohol directly determines the ester group in the final product. Other polar aprotic solvents can also be used. |

| Additives | KI, Oxidants (e.g., O₂, air) | KI is crucial in the PdI₂-catalyzed system, acting as both a ligand and a demethylating agent. An oxidant is necessary to regenerate the active Pd(II) catalyst. Air is a convenient and green oxidant. |

| Temperature | 80-120 °C | The reaction generally requires elevated temperatures to proceed at a reasonable rate. Optimization may be necessary depending on the specific substrate and catalytic system. |

| Pressure | 10-40 atm (for CO gas) | Higher pressures of CO generally favor the carbonylation step and can lead to higher yields. |

Detailed Experimental Protocol: Synthesis of Methyl 2-phenylbenzothiophene-3-carboxylate

This protocol is adapted from a reliable, peer-reviewed procedure and provides a step-by-step guide for the synthesis of a representative benzothiophene-3-carboxylic ester.

Materials and Reagents:

-

2-(Phenylethynyl)thioanisole (1.0 eq)

-

Palladium(II) iodide (PdI₂) (5 mol%)

-

Potassium iodide (KI) (2.5 eq)

-

Methanol (MeOH), anhydrous

-

Carbon monoxide (CO) gas

-

Air

Equipment:

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Figure 2: General experimental workflow for the synthesis of benzothiophene-3-carboxylic esters.

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 2-(phenylethynyl)thioanisole, palladium(II) iodide, and potassium iodide.

-

Solvent Addition: Add anhydrous methanol to the autoclave.

-

Pressurization: Seal the autoclave and purge with carbon monoxide. Pressurize the vessel with CO (e.g., 32 atm) and then add air to reach the final desired pressure (e.g., 40 atm).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzothiophene-3-carboxylic ester.

Troubleshooting Guide: Addressing Common Challenges

Even with a well-defined protocol, challenges can arise. This section provides guidance on how to identify and resolve common issues encountered in palladium-catalyzed carbonylation reactions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient temperature or pressure- Impurities in reagents or solvent | - Ensure the use of a fresh, active palladium precursor.- Optimize temperature and CO pressure.- Use anhydrous solvents and purified reagents.[20][21] |

| Catalyst Decomposition (Palladium Black) | - High reaction temperature- Insufficient ligand stabilization (if applicable)- Presence of oxygen (for Pd(0) systems) | - Lower the reaction temperature and extend the reaction time.- If not using the PdI₂/KI system, consider adding a stabilizing ligand.- Ensure a properly inert atmosphere if using a Pd(0) catalyst.[20][22][23] |

| Formation of Side Products | - Dimerization of the alkyne- Incomplete carbonylation- Over-oxidation | - Adjust the catalyst-to-substrate ratio.- Ensure sufficient CO pressure.- Carefully control the amount of oxidant. |

| Poor Reproducibility | - Inconsistent quality of reagents or catalyst- Variations in reaction setup and conditions | - Use reagents from a reliable source and of consistent purity.- Maintain strict control over reaction parameters such as temperature, pressure, and stirring rate. |

Conclusion

The palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes is a highly effective method for the synthesis of medicinally relevant benzothiophene-3-carboxylic esters. By understanding the underlying reaction mechanism and carefully controlling the key experimental parameters, researchers can reliably access a diverse range of these valuable heterocyclic compounds. This application note provides the foundational knowledge and practical guidance necessary for the successful implementation of this powerful synthetic transformation in a research and development setting.

References

-

Khedkar, M. V., Khan, S. R., Lambat, T. L., Chaudhary, R. G., & Abdala, A. A. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. [Link]

-

Bassan, D., et al. (2021). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. Chemistry – A European Journal, 27(5), 1833-1845. [Link]

-

Khedkar, M. V., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. [Link]

-

Guo, M., et al. (2025). CORM-Mediated Pd-Catalyzed Coupling Reactions: Ketone Synthesis and CO-Releasing Mechanisms. ChemCatChem. [Link]

-

Wu, X.-F., & Neumann, H. (2015). Palladium-Catalyzed Carbonylation Reactions of Alkenes and Alkynes. In Palladium-Catalyzed Carbonylation Reactions (pp. 1-32). Wiley-VCH. [Link]

-

Das, D., & Bhanage, B. M. (2025). Co2(CO)8 as a CO-source for Pd-catalyzed Carbonylations: An Update. Current Organic Synthesis, 22(4), 421-438. [Link]

-

Protti, S., et al. (2025). Aldehydes as CO Releasing Molecules: In Situ and Ex Situ Giese Reactions and Palladium-Catalyzed Aminocarbonylations. Organic Letters. [Link]

-

Schatzschneider, U. (2015). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology, 172(6), 1638-1650. [Link]

-

Ye, R., et al. (2016). Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. Dalton Transactions, 45(38), 15038-15046. [Link]

-

Abeyrathna, N., Washington, K., Bashur, C., & Liao, Y. (2017). Nonmetallic carbon monoxide releasing molecules (CORMs). Organic & Biomolecular Chemistry, 15(41), 8719-8727. [Link]

-

Laclef, S., et al. (2013). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki-Miyaura reactions. Dalton Transactions, 42(20), 7439-7448. [Link]

-

Chen, J., et al. (2015). Palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines: a general access to substituted maleimides. Chemical Communications, 51(3), 549-552. [Link]

-

Wikipedia. (n.d.). Carbon monoxide-releasing molecules. In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Shao, C., Lu, A., et al. (2017). Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides. Organic & Biomolecular Chemistry, 15(24), 5199-5202. [Link]

-

Azofra, L. M., et al. (2025). Chelate Palladium(II) Complexes with Saturated N -Phosphanyl-N-Heterocyclic Carbene Ligands: Synthesis and Catalysis. Organometallics. [Link]

-

Odell, L. R., et al. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nature Communications, 14(1), 4236. [Link]

-

Bolm, C., et al. (2021). Palladium‐Catalyzed Carbonylation in the Synthesis of N‐Ynonylsulfoximines. Advanced Synthesis & Catalysis, 363(5), 1330-1334. [Link]

-

Gök, Y., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(16), 8256-8264. [Link]

-

Wang, Z., et al. (2025). Palladium-Catalyzed Asymmetric Carbonylation of Alkynes to Axially Chiral Carbothioate Esters. Journal of the American Chemical Society. [Link]

-

Nevado, C., et al. (2018). Palladium-catalysed carboformylation of alkynes using acid chlorides as a dual carbon monoxide and carbon source. Nature Catalysis, 1(10), 767-773. [Link]

-

Bao, Z.-P., & Wu, X.-F. (2023). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. Inorganic Chemistry Frontiers, 10(20), 5949-5961. [Link]

-

Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Parker, J. (2016). A study of the phenylacetylene oxidative carbonylation reaction in oscillatory and non-oscillatory modes (Doctoral dissertation, Newcastle University). [Link]

-

Larhed, M., & Hallberg, A. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link]

-

Parker, J., et al. (2014). Oscillatory carbonylation of phenylacetylene in the absence of externally supplied oxidant. Reaction Kinetics, Mechanisms and Catalysis, 111(2), 525-538. [Link]

-